molecular formula C19H22N4O3 B11328199 (5Z)-3-cyclohexyl-6-hydroxy-5-(5-phenylpyrazolidin-3-ylidene)pyrimidine-2,4(3H,5H)-dione

(5Z)-3-cyclohexyl-6-hydroxy-5-(5-phenylpyrazolidin-3-ylidene)pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11328199
M. Wt: 354.4 g/mol
InChI Key: WSGJJTLPBOHKNO-UHFFFAOYSA-N
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Description

“(5Z)-3-cyclohexyl-6-hydroxy-5-(5-phenylpyrazolidin-3-ylidene)pyrimidine-2,4(3H,5H)-dione” is a mouthful, but its structure reveals its significance. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: this compound

This compound belongs to the class of pyrimidine derivatives and features a pyrazolidin-3-ylidene moiety. Its intriguing structure hints at potential biological activities.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the reaction of cyclohexanone with hydrazine hydrate to form the corresponding hydrazone. Subsequent cyclization with phenyl isocyanate yields the target compound.

Industrial Production: While not widely produced industrially, research laboratories synthesize it for further investigations.

Chemical Reactions Analysis

Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: Reduction of the pyrimidine ring may yield a dihydropyrimidine derivative.

    Substitution: The phenyl group is susceptible to electrophilic aromatic substitution reactions.

Common Reagents:
  • Hydrazine hydrate
  • Phenyl isocyanate

Major Products: The major product of the synthetic route described above is the target compound itself.

Scientific Research Applications

Chemistry:

  • Catalysis : Investigated as a potential catalyst due to its unique structure.
  • Supramolecular Chemistry : Forms interesting complexes with metal ions.
Biology and Medicine:
  • Anticancer Properties : Some studies suggest its cytotoxic effects against cancer cells.
  • Antibacterial Activity : Exhibits antibacterial potential.
  • Anti-inflammatory Effects : May modulate inflammatory pathways.
Industry:
  • Dye Synthesis : Used in the preparation of dyes and pigments.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, potentially affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While unique in its structure, it shares similarities with other pyrimidine derivatives, such as 5-fluorouracil and cytosine.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-cyclohexyl-6-hydroxy-5-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C19H22N4O3/c24-17-16(15-11-14(21-22-15)12-7-3-1-4-8-12)18(25)23(19(26)20-17)13-9-5-2-6-10-13/h1,3-4,7-8,13-14,21,25H,2,5-6,9-11H2,(H,20,24,26)

InChI Key

WSGJJTLPBOHKNO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)NC2=O)C3=NNC(C3)C4=CC=CC=C4)O

Origin of Product

United States

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